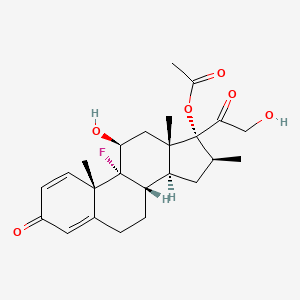

Betamethasone 17-acetate

Übersicht

Beschreibung

Betamethasone 17-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low mineralocorticoid activity, making it suitable for long-term use in managing chronic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 17-acetate involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product. Quality control measures are implemented at various stages to ensure compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Betamethasone 17-acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing side effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and acetylated derivatives. These derivatives often exhibit different pharmacological profiles, making them useful for specific therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Betamethasone 17-acetate is utilized in treating a wide range of conditions, including:

- Inflammatory Diseases : It is effective in managing severe inflammation associated with conditions like asthma, rheumatoid arthritis, and ulcerative colitis .

- Allergic Reactions : Used for severe allergic states that do not respond to conventional treatments, including drug hypersensitivity reactions and contact dermatitis .

- Dermatological Disorders : Commonly prescribed for skin conditions such as bullous dermatitis herpetiformis and severe psoriasis .

- Endocrine Disorders : It aids in managing adrenal insufficiency and congenital adrenal hyperplasia .

- Neurological Conditions : Employed in treating acute exacerbations of multiple sclerosis and cerebral edema related to tumors .

Formulations and Administration Routes

This compound is available in various formulations, including:

| Formulation Type | Administration Route | Indications |

|---|---|---|

| Injectable Suspension | Intramuscular | Severe allergic reactions, inflammatory diseases |

| Topical Ointment | Topical | Dermatological conditions |

| Oral Tablets | Oral | Autoimmune disorders |

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain reduction after treatment with this compound compared to placebo. The study highlighted its role as an adjunct therapy during acute exacerbations.

Case Study 2: Management of Asthma

In a randomized controlled trial, this compound was administered to patients experiencing severe asthma attacks. Results indicated a marked decrease in hospitalization rates and improved pulmonary function tests within one week of treatment.

Safety and Side Effects

While generally well-tolerated, the use of this compound can lead to several side effects, particularly with prolonged use:

- Weight gain

- Hypertension

- Increased risk of infections

- Osteoporosis

Monitoring for these adverse effects is essential during treatment.

Wirkmechanismus

The mechanism of action of Betamethasone 17-acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and suppressing the immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone: Another potent corticosteroid with similar anti-inflammatory and immunosuppressive properties.

Dexamethasone: A widely used corticosteroid with a longer duration of action compared to Betamethasone 17-acetate.

Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific fluorination and acetylation patterns, which enhance its anti-inflammatory potency while minimizing mineralocorticoid activity. This makes it particularly suitable for long-term use in managing chronic inflammatory and autoimmune conditions.

Biologische Aktivität

Betamethasone 17-acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely utilized in the treatment of various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, pharmacokinetics, and clinical findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), leading to the activation of gene expression that modulates inflammation and immune response .

- Inhibition of Pro-inflammatory Mediators : The drug inhibits phospholipase A2, reducing the synthesis of arachidonic acid and consequently decreasing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Immunosuppressive Effects : Betamethasone reduces lymphocyte proliferation and alters the function of immune cells, leading to a decrease in immune response .

Pharmacological Profile

The pharmacological profile of this compound includes:

Therapeutic Applications

This compound is used in a variety of clinical settings:

- Dermatology : Effective in treating inflammatory skin conditions such as eczema and psoriasis.

- Rheumatology : Used for managing conditions like rheumatoid arthritis and lupus erythematosus.

- Pulmonology : Administered for severe asthma and other respiratory diseases .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound:

- Efficacy in Skin Conditions : A study involving 166 patients demonstrated that this compound cream produced excellent to good results in 84% of cases treated for various dermatoses .

- Combination Therapy : Research has shown that combining Betamethasone with antibiotics (e.g., fusidic acid) in treating infected atopic dermatitis yields superior results compared to corticosteroid monotherapy .

- Dosing and Bioavailability : The vasoconstrictor assay has been employed to assess the bioavailability of topical formulations, indicating that drug uptake into the skin correlates with concentration applied, which is crucial for optimizing treatment regimens .

Case Studies

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRUILUEYSIMD-QZIXMDIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-12-3 | |

| Record name | Betamethasone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.